molecular formula C14H21NO B15277342 1-(((2,3-Dimethylphenyl)amino)methyl)cyclopentan-1-ol

1-(((2,3-Dimethylphenyl)amino)methyl)cyclopentan-1-ol

Cat. No.: B15277342
M. Wt: 219.32 g/mol
InChI Key: TXHLSIRSOLYNHU-UHFFFAOYSA-N
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Description

1-(((2,3-Dimethylphenyl)amino)methyl)cyclopentan-1-ol is an organic compound that features a cyclopentane ring substituted with a hydroxyl group and an aminomethyl group attached to a 2,3-dimethylphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(((2,3-Dimethylphenyl)amino)methyl)cyclopentan-1-ol typically involves the reaction of 2,3-dimethylaniline with cyclopentanone in the presence of a reducing agent. The reaction proceeds through the formation of an imine intermediate, which is subsequently reduced to yield the desired product. Common reducing agents used in this process include sodium borohydride or lithium aluminum hydride.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to enhance efficiency and yield. The reaction conditions are optimized to ensure high purity and minimal by-products.

Chemical Reactions Analysis

Types of Reactions

1-(((2,3-Dimethylphenyl)amino)methyl)cyclopentan-1-ol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to a ketone using oxidizing agents such as chromium trioxide or potassium permanganate.

    Reduction: The compound can be further reduced to remove the hydroxyl group, forming a cyclopentane derivative.

    Substitution: The aminomethyl group can participate in nucleophilic substitution reactions, where the amino group is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Chromium trioxide in acetic acid or potassium permanganate in aqueous solution.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base such as sodium hydroxide.

Major Products

    Oxidation: Cyclopentanone derivative.

    Reduction: Cyclopentane derivative.

    Substitution: Various substituted cyclopentane derivatives depending on the nucleophile used.

Scientific Research Applications

1-(((2,3-Dimethylphenyl)amino)methyl)cyclopentan-1-ol has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(((2,3-Dimethylphenyl)amino)methyl)cyclopentan-1-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The aminomethyl group can form hydrogen bonds or electrostatic interactions with active sites, modulating the activity of the target molecule. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    1-(((2,3-Dimethylphenyl)amino)methyl)cyclohexanol: Similar structure but with a cyclohexane ring.

    1-(((2,3-Dimethylphenyl)amino)methyl)cyclopentane: Lacks the hydroxyl group.

    1-(((2,3-Dimethylphenyl)amino)methyl)cyclopentanone: Contains a ketone group instead of a hydroxyl group.

Uniqueness

1-(((2,3-Dimethylphenyl)amino)methyl)cyclopentan-1-ol is unique due to the presence of both a hydroxyl group and an aminomethyl group attached to a cyclopentane ring. This combination of functional groups provides distinct chemical reactivity and potential for diverse applications in research and industry.

Properties

Molecular Formula

C14H21NO

Molecular Weight

219.32 g/mol

IUPAC Name

1-[(2,3-dimethylanilino)methyl]cyclopentan-1-ol

InChI

InChI=1S/C14H21NO/c1-11-6-5-7-13(12(11)2)15-10-14(16)8-3-4-9-14/h5-7,15-16H,3-4,8-10H2,1-2H3

InChI Key

TXHLSIRSOLYNHU-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=CC=C1)NCC2(CCCC2)O)C

Origin of Product

United States

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